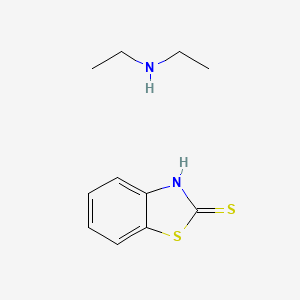
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione is a compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with triethylgermane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C3N3Cl3+3Et3GeH→C3N3(GeEt3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germyl-substituted triazines.
Substitution: The triethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Germanium oxides and modified triazines.
Reduction: Germyl-substituted triazines.
Substitution: Various functionalized triazines depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets through the triethylgermyl groups. These groups can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(trimethylgermyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(triethylsilyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(triethylstannyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential for forming complex structures. The compound’s ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
37008-90-5 |
|---|---|
Molekularformel |
C21H45Ge3N3O3 |
Molekulargewicht |
605.5 g/mol |
IUPAC-Name |
1,3,5-tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H45Ge3N3O3/c1-10-22(11-2,12-3)25-19(28)26(23(13-4,14-5)15-6)21(30)27(20(25)29)24(16-7,17-8)18-9/h10-18H2,1-9H3 |
InChI-Schlüssel |
JPDJAJVRWQAFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)N1C(=O)N(C(=O)N(C1=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)

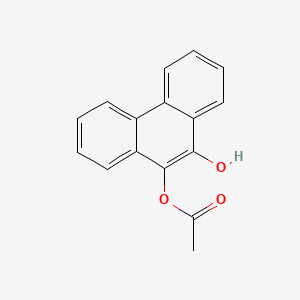

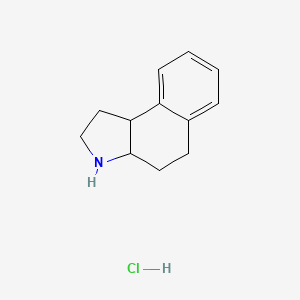
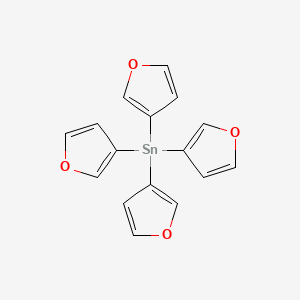
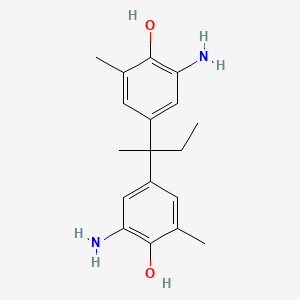
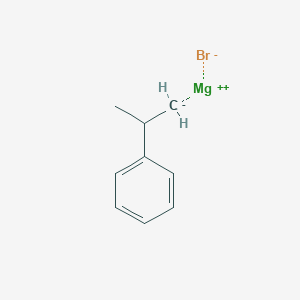
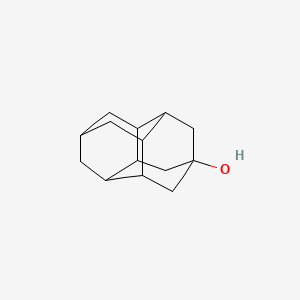
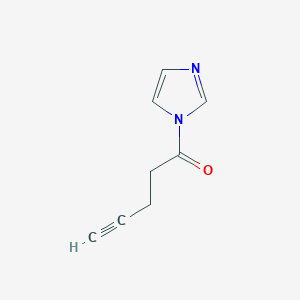
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
